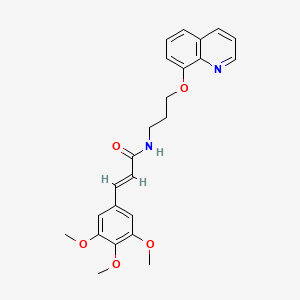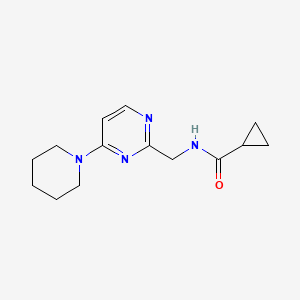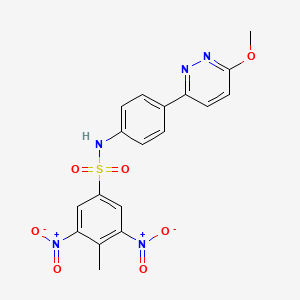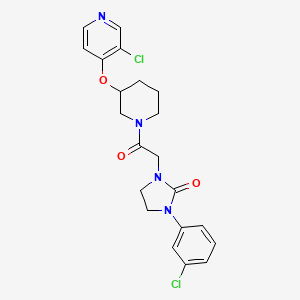
(E)-N-(3-(quinolin-8-yloxy)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(3-(quinolin-8-yloxy)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a novel compound that has been synthesized using specific methods that will be discussed in The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. This paper aims to provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations of using this compound in lab experiments, and future directions for research.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has demonstrated the potential anticancer activity of quinolinyl acrylate derivatives against prostate and breast cancer. For example, a study by Rodrigues et al. (2012) synthesized and evaluated a series of quinolinyl acrylate derivatives against human prostate cancer cells in vitro and in vivo, showing inhibitory effects on cell viability, adhesion, migration, and invasion, as well as neoangiogenesis and clonogenic activity (Rodrigues et al., 2012). Ghorab and Alsaid (2015) synthesized 2-cyano-3-(4-substituted)-N-(quinolin-3-yl) acrylamide derivatives and evaluated their cytotoxic activity against the breast cancer cell line MCF7, with some derivatives showing higher activity compared to the reference drug doxorubicin (Ghorab & Alsaid, 2015).
Polymer Applications
Kim et al. (1989) investigated the radical copolymerization of 8-quinolinyl acrylate with acrylamide to synthesize hydrophilic polymers capable of releasing 8-hydroxyquinoline, finding that the release of this compound increased with the content of the hydrophilic acrylamide in the copolymer (Kim et al., 1989).
Antibacterial Activity
Kumar et al. (2017) synthesized cinchonidinyl-based acrylic and methacrylic homopolymers with potential antibacterial activity. They evaluated the inhibitory zone diameters against Gram-positive and Gram-negative bacteria, showing that cinchonidine acrylate and cinchonidine methacrylate homopolymer exhibited better activity than their corresponding monomers (Kumar et al., 2017).
Antimicrobial and Hydrolysis Behavior
Bankova et al. (1998) prepared new copolymers of 5-chloro-8-quinolinyl acrylate and acrylamide, which were characterized by spectroscopic methods and tested for antibacterial activity. The copolymers exhibited comparatively high antibacterial activity, demonstrating the potential for medical and environmental applications (Bankova et al., 1998).
Propiedades
IUPAC Name |
(E)-N-(3-quinolin-8-yloxypropyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-28-20-15-17(16-21(29-2)24(20)30-3)10-11-22(27)25-13-6-14-31-19-9-4-7-18-8-5-12-26-23(18)19/h4-5,7-12,15-16H,6,13-14H2,1-3H3,(H,25,27)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVHDDYSUQVBDS-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Chlorothiophen-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2961400.png)
![(6R,7R)-7-Amino-2-ethyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride](/img/structure/B2961401.png)

![4-(4-Chlorophenyl)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]-4-oxobutanamide](/img/structure/B2961404.png)





![8-Bromo-6-methylpyrrolo[1,2-a]pyrazine](/img/structure/B2961410.png)

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2961418.png)

![4-[4-(4-Fluorophenyl)piperazino]-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2961423.png)